![molecular formula C11H10N4S B5648637 5,8-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5648637.png)

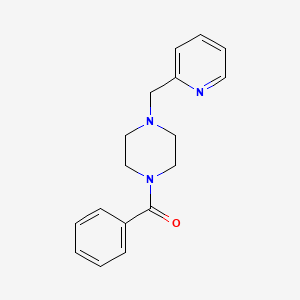

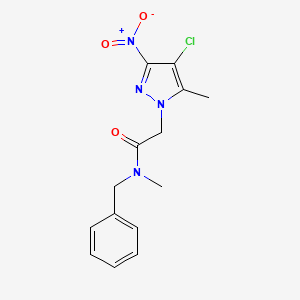

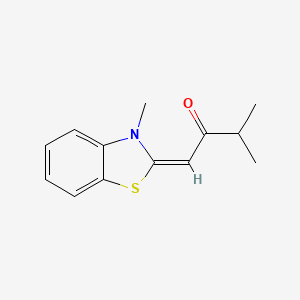

5,8-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,8-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazinoindoles and has been studied for its anticancer, antiviral, and antifungal activities. In

Scientific Research Applications

Cancer Therapy: Iron Chelation

This compound has been identified as a potential iron chelator . Iron chelators are known to inhibit cancer cell proliferation by depriving them of iron, which is essential for their rapid growth . A derivative of this compound showed strong antiproliferative activity against various cancer cell lines, including A549, MCF-7, Hela, and HepG-2, with low cytotoxicity against normal cells . It selectively binds to ferrous ions, suggesting a targeted approach in cancer therapy.

Apoptosis Induction

Further research into the compound’s derivatives revealed that they could induce apoptosis in cancer cells. Specifically, one derivative was found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . This indicates its potential use in inducing programmed cell death in cancerous cells.

Mitochondrial Pathway Investigation

The same derivative that induces apoptosis does so possibly through the mitochondrial pathway. This was evidenced by changes in the expression levels of Bcl-2, Bax, and cleaved caspase-3 proteins . This suggests that the compound can be used to study the mitochondrial mechanisms of apoptosis.

Molecular Docking Studies

Indole derivatives, which include the structure of our compound of interest, have been used in molecular docking studies. These studies are crucial for understanding how these compounds can interact with biological targets, such as proteins involved in HIV-1 replication . This application is vital for drug discovery and development.

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing a variety of novel derivatives. These derivatives can exhibit diverse biological activities and can be screened for various pharmacological properties . This synthetic versatility makes it a valuable starting point for medicinal chemistry.

Antimicrobial Activity Screening

Derivatives of this compound have been screened for their antimicrobial activities. The creation of new derivatives with potential antimicrobial properties is crucial in the fight against drug-resistant bacteria . This application is particularly relevant given the rising concern over antibiotic resistance.

Chemical Property Analysis

The compound’s chemical properties, such as melting point, boiling point, and molecular weight, can be analyzed to understand its physical and chemical behavior . This information is essential for handling the compound in various experimental settings.

Iron Overload Syndrome Treatment

Originally, iron chelators were used to treat iron overload syndromes. Given the compound’s role as an iron chelator, it may also find application in managing conditions associated with excess iron in the body .

Mechanism of Action

Target of Action

The primary target of 5,8-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione is ferrous ions . Iron is an indispensable trace element for virtually all living organisms and is involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of this compound to ferrous ions leads to a decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .

Biochemical Pathways

The compound affects the iron metabolism pathway in the body. Decreasing intracellular iron ion level can significantly inhibit cancer cell proliferation . Therefore, iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .

Result of Action

The compound has shown strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The presence and concentration of ferrous ions in the environment would likely play a significant role, as the compound selectively binds to these ions .

properties

IUPAC Name |

5,8-dimethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-6-3-4-8-7(5-6)9-10(15(8)2)12-11(16)14-13-9/h3-5H,1-2H3,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUJZZKRFHPNOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC(=S)NN=C23)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-5-oxo-N-[2-(2-phenoxyphenyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5648565.png)

![(3S*,4S*)-4-methyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidine-3,4-diol](/img/structure/B5648566.png)

![[(3aS*,9bS*)-2-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5648569.png)

![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5648581.png)

![N-[2-(1H-indol-3-yl)ethyl]cyclooctanamine](/img/structure/B5648589.png)

![(4aR*,8aR*)-2-[3-(dimethylamino)benzoyl]-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5648600.png)

![[(4,6-dimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5648603.png)

![4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5648613.png)

![ethyl 4-({4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5648645.png)

![6-[3-isopropyl-5-(2H-1,2,3-triazol-2-ylmethyl)-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5648652.png)

![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinamine](/img/structure/B5648667.png)